

Spectroscopic Profile of α -Methylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Methylstyrene*

Cat. No.: B167146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for pure α -Methylstyrene. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ^1H and ^{13}C NMR data for α -Methylstyrene.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of α -Methylstyrene exhibits distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons (C ₆ H ₅)	7.26 - 7.45	Multiplet	-
Vinylic Proton (C=CH ₂)	5.39	Singlet	-
Vinylic Proton (C=CH ₂)	5.09	Singlet	-
Methyl Protons (CH ₃)	2.15	Singlet	-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.[\[1\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
Quaternary Aromatic Carbon (C-Ar)	143.39
Quaternary Vinylic Carbon (C=CH ₂)	141.39
Aromatic Methine Carbons (CH-Ar)	125.57
Vinylic Methylene Carbon (=CH ₂)	114.7
Methyl Carbon (CH ₃)	21.79

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for α -Methylstyrene.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Vibrational Mode
3080 - 3020	Aromatic C-H	Stretching
2975 - 2925	Methyl C-H	Asymmetric & Symmetric Stretching
1629	Alkene C=C	Stretching
1599, 1492	Aromatic C=C	Stretching
1445	Methyl C-H	Asymmetric Bending
1375	Methyl C-H	Symmetric Bending
895	=C-H (out-of-plane)	Bending
770, 695	Aromatic C-H (out-of-plane)	Bending

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like α -Methylstyrene.

NMR Spectroscopy

Sample Preparation:

- A solution of α -Methylstyrene is prepared by dissolving approximately 5-25 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃).
- The sample is transferred to a 5 mm NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

- For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

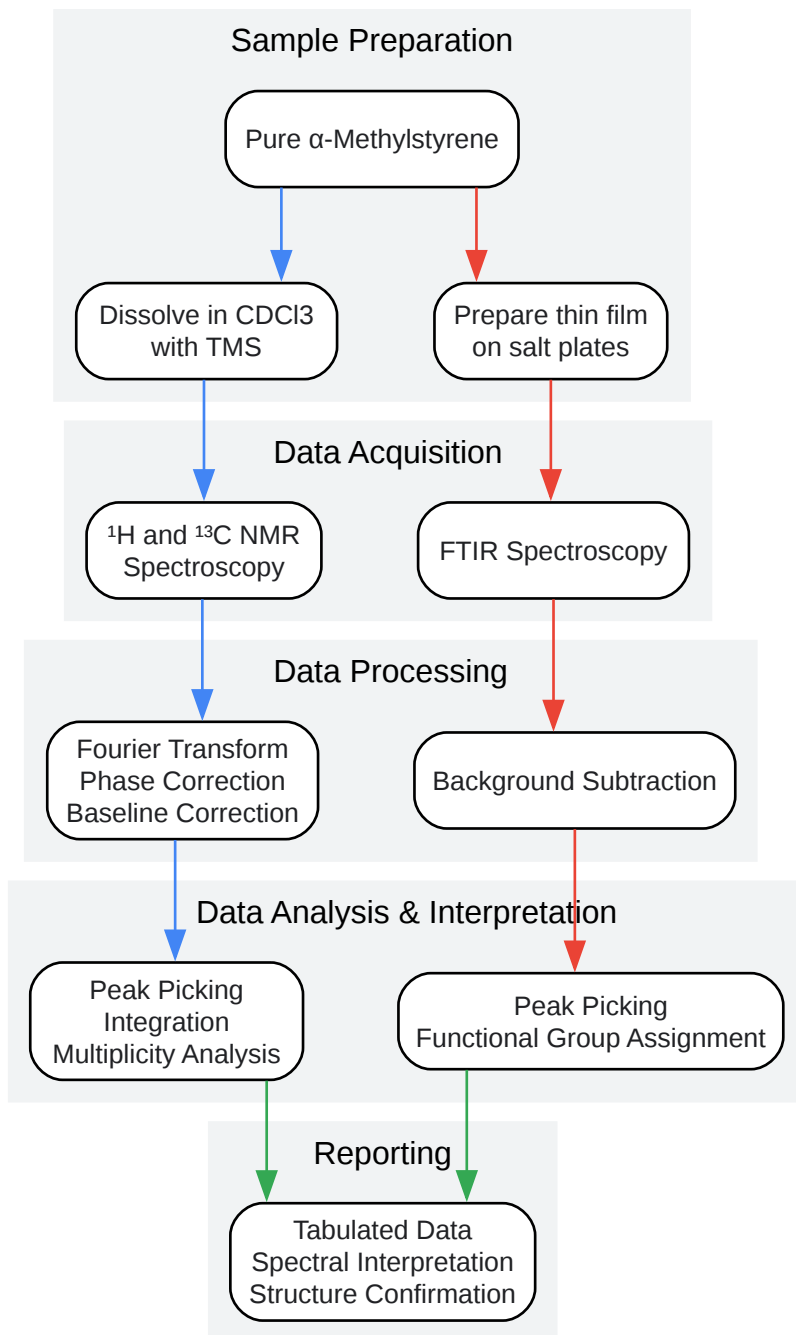
- A drop of pure α -Methylstyrene is placed between two salt plates (e.g., NaCl or KBr).
- The plates are carefully pressed together to form a thin liquid film.

Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded.
- The salt plates with the sample are placed in the spectrometer's sample holder.
- The IR spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. The background spectrum is automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of α -Methylstyrene, from sample preparation to data interpretation.

Spectroscopic Analysis Workflow for α -Methylstyrene

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alpha-Methylstyrene | C₉H₁₀ | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of α -Methylstyrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167146#spectroscopic-data-of-pure-alpha-methylstyrene-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com